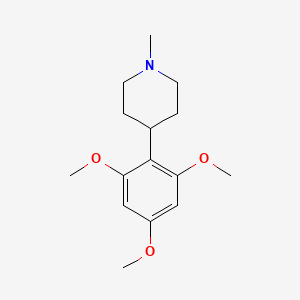

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Synthetic Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern synthetic and medicinal chemistry. Its prevalence is underscored by its presence in a vast number of natural products, agrochemicals, and pharmaceuticals. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for molecular recognition and biological activity.

In drug discovery, the incorporation of a piperidine scaffold can favorably modulate the physicochemical properties of a molecule. These properties include:

Lipophilicity: The piperidine ring can alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The saturated nature of the piperidine ring can enhance metabolic stability compared to more labile aromatic systems.

Aqueous Solubility: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility.

The following table provides an overview of the key characteristics of the piperidine scaffold:

| Property | Significance in Synthetic Chemistry |

| Structural Ubiquity | Found in numerous natural products and pharmaceuticals. |

| Conformational Rigidity | The chair conformation allows for stereochemical control. |

| Physicochemical Modulation | Influences lipophilicity, solubility, and metabolic stability. |

| Synthetic Accessibility | A wide range of synthetic methods for its construction and functionalization are available. |

Contextualization of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine as a Versatile Synthetic Building Block

While this compound itself is a specific chemical entity, its true value in synthetic chemistry is often realized as a key intermediate or a structural analogue in the synthesis of more complex molecules. A notable example is its relationship to the synthesis of (-)-cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. google.com

The synthesis of this hydroxylated derivative highlights the utility of the core structure of this compound. The synthetic pathway commences with readily available precursors, 1-methyl-piperidine-4-one and 1,3,5-trimethoxybenzene (B48636). google.com This multi-step process, which involves bromination, reaction with the trimethoxybenzene moiety, and subsequent reduction, underscores how the 4-arylpiperidine framework is constructed and then further functionalized.

The key steps in the synthesis of the hydroxylated derivative are outlined below:

| Step | Reactants | Key Transformation | Product |

| 1 | 1-methyl-piperidine-4-one | Bromination | 3(R,S)-bromo-1-methyl-4-oxo-piperidine-hydrobromide |

| 2 | 3(R,S)-bromo-1-methyl-4-oxo-piperidine-hydrobromide, 1,3,5-trimethoxybenzene | Arylation | 3(R,S)-bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydro-pyridine-hydrobromide |

| 3 | 3(R,S)-bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydro-pyridine-hydrobromide | Hydrolysis | 3(R,S)-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydro-pyridine |

| 4 | 3(R,S)-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydro-pyridine | Catalytic Hydrogenation | Racemic 3,4-cis-alcohol |

| 5 | Racemic 3,4-cis-alcohol | Racemic Resolution | (-)-cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine |

This synthetic sequence demonstrates that the this compound scaffold can be accessed and subsequently modified, positioning it as a valuable precursor for more elaborate chemical structures.

Overview of Academic Research Trajectories for Aryl-Substituted Piperidine Derivatives

Academic and industrial research into aryl-substituted piperidine derivatives is extensive and multifaceted, driven by their diverse pharmacological activities. The substitution of an aryl group onto the piperidine ring can lead to compounds with a wide range of biological effects, targeting various receptors and enzymes in the central nervous system (CNS) and other parts of the body.

Research in this area has generally followed several key trajectories:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and efficient ways to synthesize substituted piperidines. This includes the development of stereoselective methods to control the spatial arrangement of substituents on the piperidine ring, which is often critical for biological activity.

Exploration of Pharmacological Applications: Aryl-substituted piperidines have been investigated for a multitude of therapeutic applications. The nature and position of the substituents on both the aryl ring and the piperidine nucleus play a crucial role in determining the pharmacological profile.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry research is the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. For aryl-piperidine derivatives, SAR studies often involve altering the substituents on the aromatic ring, modifying the groups attached to the piperidine nitrogen, and changing the position of the aryl substituent on the piperidine ring.

The following table summarizes some of the researched therapeutic areas for aryl-substituted piperidines:

| Therapeutic Area | Example of Investigated Activity |

| Central Nervous System (CNS) | Antipsychotics, antidepressants, analgesics, neuroprotective agents. |

| Oncology | Anticancer agents targeting various cellular pathways. |

| Infectious Diseases | Antibacterial, antifungal, and antiviral agents. |

The 2,4,6-trimethoxyphenyl substitution pattern, as seen in the title compound, is of particular interest due to the electron-donating nature of the methoxy (B1213986) groups, which can influence the electronic properties of the aryl ring and its interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-16-7-5-11(6-8-16)15-13(18-3)9-12(17-2)10-14(15)19-4/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFMSXJVKKTNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C(C=C(C=C2OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1 Methyl 4 2,4,6 Trimethoxyphenyl Piperidine

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring, a common motif in pharmacologically active compounds, offers several sites for functionalization. Strategic modifications can influence the molecule's conformation, polarity, and interactions with biological targets.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modifying complex molecules. For the 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine core, regioselective C-H functionalization would typically target the positions adjacent to the nitrogen atom (C2 and C6) or the C3 and C5 positions. The development of such strategies often relies on transition metal catalysis, with directing groups guiding the catalyst to a specific C-H bond.

While specific studies on the regioselective C-H functionalization of this compound are not extensively documented, general principles for piperidine derivatives can be applied. For instance, palladium-catalyzed C-H arylation has been demonstrated for pyrrolidines and piperidines using an aminoquinoline auxiliary at the C3 position to direct functionalization to the C4 position with high regio- and stereoselectivity. acs.org Rhodium-catalyzed C-H insertion reactions are also a viable strategy for functionalizing piperidines at various positions, with the site selectivity being controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov These methodologies suggest that with appropriate directing groups or catalyst systems, selective functionalization of the piperidine ring in this compound is achievable, paving the way for novel derivatives.

Table 1: Potential Regioselective C-H Functionalization Strategies for the Piperidine Ring

| Strategy | Catalyst/Reagent | Targeted Position | Remarks |

|---|---|---|---|

| Directed C-H Arylation | Palladium catalysts with directing groups | C2, C3, or C4 | Regioselectivity is dependent on the directing group placement. |

| C-H Insertion | Rhodium carbenoids | C2, C3, or C4 | Site selectivity can be tuned by the catalyst and N-substituent. |

A significant transformation of the this compound scaffold is the introduction of a hydroxyl group, particularly at the C3 position. This modification is a key step in the synthesis of important flavonoid piperidine alkaloids, including the potent cyclin-dependent kinase (CDK) inhibitor, flavopiridol (B1662207). nih.gov

The synthesis of the crucial precursor, cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine, has been a subject of considerable research. A common synthetic route involves the condensation of 1-methyl-4-piperidone (B142233) with 1,3,5-trimethoxybenzene (B48636) to form an unsaturated piperidine intermediate. nih.gov Subsequent hydroboration and oxidation of this intermediate can install the hydroxyl group at the C3 position. nih.gov The stereochemistry of the hydroxyl group is critical, with the cis orientation being the desired configuration for the synthesis of flavopiridol. nih.gov This highlights the importance of stereocontrolled synthetic methods in the derivatization of the piperidine ring.

Modifications of the 2,4,6-Trimethoxyphenyl Substituent

The electron-rich 2,4,6-trimethoxyphenyl group is another key site for chemical modification, offering opportunities to modulate the electronic and steric properties of the molecule.

The three methoxy (B1213986) groups on the phenyl ring are susceptible to demethylation, which would unmask the corresponding phenolic hydroxyl groups. This transformation can dramatically alter the compound's solubility, hydrogen bonding capacity, and potential for further derivatization.

Selective demethylation of polymethoxy-substituted aromatic rings can be challenging. However, various reagents and conditions have been developed for this purpose. Boron tribromide (BBr₃) is a classic reagent for the cleavage of aryl methyl ethers. By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve selective mono-, di-, or tri-demethylation. Other methods include the use of pyridinium (B92312) chloride or aluminum chloride. google.com A patent has described a process for the regioselective demethylation of a p-methoxy group in phenolic esters and diaryl ketones, suggesting that selectivity can be achieved in related systems. google.com Once the phenolic derivatives are obtained, they can be further functionalized through reactions such as etherification or esterification to produce a wide array of new compounds.

The 2,4,6-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the three methoxy groups. wikipedia.orgminia.edu.eglibretexts.orgtotal-synthesis.commakingmolecules.commasterorganicchemistry.com These groups direct incoming electrophiles to the ortho and para positions. In this specific case, the positions ortho to the piperidine substituent (C3' and C5') are the likely sites for substitution. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. masterorganicchemistry.comyoutube.com The high reactivity of the ring means that mild reaction conditions are often sufficient.

Conversely, nucleophilic aromatic substitution on such an electron-rich ring is generally difficult. libretexts.orgresearchgate.net However, the 2,4,6-trimethoxyphenyl moiety has been shown to be a labile group under certain acidic conditions, acting as a carbon-based leaving group. researchgate.net This suggests that under specific circumstances, the entire trimethoxyphenyl group could be displaced by a nucleophile in a substitution reaction.

Synthesis of Novel Structural Analogs and Homologs

The chemical framework of this compound serves as a valuable starting point for the synthesis of a diverse range of structural analogs and homologs. These efforts are often driven by the desire to discover new compounds with improved or novel biological activities.

As previously mentioned, the synthesis of flavopiridol and the natural product rohitukine (B1679509) can be achieved from hydroxylated derivatives of this compound. nih.gov This demonstrates how functionalization of the core structure can lead to complex and biologically significant molecules. Furthermore, the synthesis of various analogs of phencyclidine (PCP), which shares the 1-aryl-piperidine motif, has been reported, showcasing the chemical tractability of this class of compounds for generating diverse libraries. researchgate.net The synthesis of chalcone (B49325) derivatives incorporating a 2,4,6-trimethoxyphenyl moiety also highlights the utility of this group in the design of new bioactive molecules. nih.gov By employing various synthetic strategies, such as modifying the substituents on either the piperidine or the aromatic ring, or by altering the linker between these two components, a vast chemical space of novel analogs and homologs can be explored.

Table 2: Examples of Synthesized Structural Analogs/Derivatives

| Analog/Derivative | Synthetic Precursor | Key Transformation | Potential Application |

|---|---|---|---|

| Flavopiridol | cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine | Construction of the flavonoid core | Anticancer agent |

| Rohitukine | cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine | Construction of the chromone (B188151) core | Anticancer and anti-inflammatory agent |

| Phenolic Derivatives | This compound | Demethylation of methoxy groups | Intermediates for further derivatization |

Variation of the N-Alkyl Substituent

The N-methyl group of this compound is a primary target for modification. The synthesis of N-substituted analogues can be readily achieved by N-demethylation of the parent compound, followed by N-alkylation or N-arylation with various electrophiles. Alternatively, the piperidine nitrogen can be directly functionalized starting from 4-(2,4,6-trimethoxyphenyl)piperidine.

Research on analogous N-substituted piperidine series has demonstrated that the nature of the N-substituent can significantly impact biological activity. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines, replacement of the N-methyl group with substituted benzyl (B1604629) groups led to a range of affinities for various transporter proteins. nih.gov This highlights the importance of exploring a diverse set of substituents at the nitrogen atom.

Common synthetic methods for introducing new N-substituents include reductive amination, nucleophilic substitution with alkyl halides, and amide coupling followed by reduction. These methods allow for the introduction of a wide array of functional groups, including longer alkyl chains, branched alkyl groups, cycloalkyl groups, and arylalkyl moieties.

Interactive Table 1: Examples of N-Substituent Variations in Analogous Piperidine Scaffolds and Their Reported Effects.

| N-Substituent | Parent Scaffold | Reported Biological Target/Activity | Reference |

| Benzyl | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Dopamine Transporter (DAT) | nih.gov |

| 2-Trifluoromethylbenzyl | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Allosteric modulator of SERT | nih.gov |

| Adamantanoyl | Piperidine-4-(benzylidene-4-carboxylic acid) | 5α-reductase inhibitor | nih.gov |

| Diphenylacetyl | Piperidine-4-(benzylidene-4-carboxylic acid) | 5α-reductase inhibitor | nih.gov |

| Diphenylcarbamoyl | Piperidine-4-(benzylidene-4-carboxylic acid) | 5α-reductase inhibitor | nih.gov |

The data from related series suggests that modifying the N-methyl group in this compound could lead to analogues with altered pharmacokinetic and pharmacodynamic profiles. The introduction of bulkier or more lipophilic groups may influence receptor binding and metabolic stability.

Exploration of Alternative Aryl Moieties

The 2,4,6-trimethoxyphenyl group at the 4-position of the piperidine ring is another key site for chemical modification. The synthesis of analogues with different aryl substituents allows for the investigation of how electronic and steric properties of this moiety affect the compound's activity. The trimethoxy substitution pattern provides a high degree of electron-donating character to the phenyl ring. Exploring variations of this substitution pattern, as well as introducing entirely different aromatic systems, can provide valuable SAR insights.

Synthetic strategies to access such analogues typically involve the coupling of a suitably functionalized piperidine precursor with a variety of aryl or heteroaryl groups. Modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for this purpose.

Studies on related 4-arylpiperidine and 4-arylpiperazine series have shown that modifications to the aryl group can dramatically alter biological activity and selectivity. For example, in a series of 1-aryl-4-[aryldiazenyl]-piperazines, the introduction of different substituents on the 1-aryl group was explored to modulate their properties. researchgate.netbenthamopenarchives.com Similarly, research on 5-aryl-4-(piperidin-1-yl)pyrimidine analogues demonstrated that variations in the 5-aryl group were critical for their activity as NHE-1 inhibitors. nih.gov

Interactive Table 2: Examples of Aryl Moiety Variations in Analogous Piperidine and Piperazine (B1678402) Scaffolds.

| Aryl Moiety | Parent Scaffold | Reported Biological Target/Activity | Reference |

| 4-Fluorophenyl | 1-Aryl-4-[aryldiazenyl]-piperazine | N/A | researchgate.netbenthamopenarchives.com |

| 3,4-Dichlorophenyl | 1-Aryl-4-[aryldiazenyl]-piperazine | N/A | researchgate.netbenthamopenarchives.com |

| 2-Methylphenyl | 1-Aryl-4-[aryldiazenyl]-piperazine | N/A | researchgate.netbenthamopenarchives.com |

| 3-Methyl-4-fluorophenyl | 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine | NHE-1 inhibitor | nih.gov |

| 2,5-Dimethoxyphenyl | Phenylpiperidines | Serotonin 5-HT2A Receptor Agonists | acs.org |

Mechanistic Investigations in the Synthesis of 1 Methyl 4 2,4,6 Trimethoxyphenyl Piperidine

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of the 4-(2,4,6-trimethoxyphenyl)piperidine core is often achieved through a Friedel-Crafts-type alkylation reaction. In this approach, an electrophilic piperidine (B6355638) precursor reacts with the highly nucleophilic 1,3,5-trimethoxybenzene (B48636). The reaction mechanism proceeds through the formation of a key intermediate, a carbocation or a related electrophilic species derived from the piperidine ring.

A plausible pathway involves the generation of an N-protected 4-piperidyl cation or a species with significant carbocationic character at the C4 position. This is typically achieved by treating a precursor such as N-protected 4-hydroxypiperidine (B117109) or a 4-halopiperidine with a Lewis acid. The highly activated 1,3,5-trimethoxybenzene then acts as the nucleophile, attacking the electrophilic C4 of the piperidine ring. This attack forms a sigma complex, also known as an arenium ion, as a transient intermediate. The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the desired 4-arylpiperidine structure.

The final step in the synthesis is the N-methylation of the 4-(2,4,6-trimethoxyphenyl)piperidine intermediate. A common and efficient method for this transformation is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) to introduce the methyl group onto the nitrogen atom. The mechanism involves the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine, with the concurrent release of carbon dioxide. This process is generally considered to be irreversible due to the loss of a gaseous byproduct.

Table 1: Proposed Intermediates in the Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine

| Step | Intermediate Species | Description |

| Friedel-Crafts Alkylation | N-protected 4-piperidyl cation | A key electrophilic species that reacts with the aromatic ring. |

| Sigma Complex (Arenium Ion) | A resonance-stabilized carbocation formed during the aromatic substitution. | |

| N-Methylation (Eschweiler-Clarke) | Iminium Ion | Formed from the condensation of the secondary amine and formaldehyde. |

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is critical in directing the reaction pathways and achieving high yields of the desired product.

In the Friedel-Crafts alkylation step, a Lewis acid catalyst is typically employed to generate the electrophilic piperidine species. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). libretexts.org The strength of the Lewis acid can influence the reaction rate and selectivity. For a highly activated aromatic ring like 1,3,5-trimethoxybenzene, a milder Lewis acid may be sufficient to promote the reaction while minimizing potential side reactions, such as over-alkylation or rearrangement. The solvent also plays a crucial role, with non-polar, aprotic solvents like dichloromethane (B109758) or dichloroethane often being preferred to avoid complexation with the Lewis acid.

For the N-methylation step via the Eschweiler-Clarke reaction, formaldehyde serves as the source of the methyl carbon, while formic acid acts as the reducing agent. wikipedia.org The reaction is typically carried out in excess of these reagents to drive the reaction to completion. The use of formic acid as the hydride source is advantageous as it avoids the need for metal-based reducing agents and the reaction conditions are generally mild.

Table 2: Key Catalysts and Reagents and Their Functions

| Reaction Step | Catalyst/Reagent | Function |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃, FeCl₃) | Generation of the electrophilic piperidine species. |

| 1,3,5-Trimethoxybenzene | Nucleophile in the aromatic substitution reaction. | |

| N-protected 4-hydroxypiperidine | Precursor to the electrophile. | |

| N-Methylation | Formaldehyde (CH₂O) | Source of the methyl group carbon. |

| Formic Acid (HCOOH) | Reducing agent (hydride source). |

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature, general principles of Friedel-Crafts alkylations and N-methylations can provide valuable insights.

The Friedel-Crafts alkylation of highly activated arenes is generally a rapid and exothermic process. The rate of the reaction is dependent on the concentration of both the electrophile and the nucleophile, as well as the activity of the Lewis acid catalyst. The reaction is often under kinetic control, meaning the product distribution is determined by the relative rates of formation of different isomers. However, with a symmetrically substituted and highly activated nucleophile like 1,3,5-trimethoxybenzene, the regioselectivity is straightforward. Under certain conditions, Friedel-Crafts alkylations can be reversible, and the reaction may proceed to the thermodynamically most stable product. Factors such as reaction temperature and time can be manipulated to favor either the kinetic or thermodynamic product.

The Eschweiler-Clarke N-methylation is considered to be a thermodynamically favorable and essentially irreversible reaction. wikipedia.org The driving force for the reaction is the formation of the stable tertiary amine and the evolution of carbon dioxide gas, which shifts the equilibrium towards the product side. The kinetics of the reaction are influenced by the concentration of the amine, formaldehyde, and formic acid, as well as the reaction temperature. The formation of the iminium ion is typically the rate-determining step.

Table 3: General Kinetic and Thermodynamic Considerations

| Transformation | Kinetic Factors | Thermodynamic Factors |

| Friedel-Crafts Alkylation | - Concentration of reactants and catalyst- Activity of Lewis acid- Reaction temperature | - Stability of the final product- Potential for reversibility under certain conditions |

| N-Methylation (Eschweiler-Clarke) | - Rate of iminium ion formation- Concentration of reactants- Temperature | - Highly favorable due to the formation of a stable tertiary amine and evolution of CO₂- Generally irreversible |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine, with a presumed molecular formula of C₁₅H₂₃NO₃, the expected monoisotopic mass would be calculated and compared against the experimentally measured value. A close match between the theoretical and observed mass would provide strong evidence for the proposed molecular formula.

Table 1: Theoretical Isotopic Data for C₁₅H₂₃NO₃

| Isotope | Mass | Abundance |

|---|---|---|

| M | 265.1678 | 100.00% |

| M+1 | 266.1711 | 16.74% |

| M+2 | 267.1745 | 1.88% |

(This table is theoretical and not based on experimental data for the target compound.)

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments would be necessary to fully characterize this compound.

¹H NMR: Would be used to identify the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

¹³C NMR: Would reveal the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the piperidine (B6355638) ring.

For a related compound, (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine , the following ¹H-NMR data has been reported (in DMSO-d₆): δ (ppm) 6.15 (s, 2H); 5.65 (dd, 1H); 4.20 (m, 1H); 3.80 (s, 3H); 3.75 (s, 6H); 3.31 (dd, 1H); 2.89 (m, 1H); 2.84 (dd, 1H); 2.71 (d, 1H); 2.57 (dd, 1H); 2.24 (s, 3H). chemsynthesis.com This provides an example of the type of data that would be obtained, but it is important to note that the presence of the hydroxyl group would alter the chemical shifts compared to the target compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also unambiguously establish the conformation of the piperidine ring and the relative stereochemistry of the substituents. For chiral molecules, X-ray crystallography of a derivative formed with a chiral auxiliary can be used to determine the absolute configuration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, these techniques would be expected to show characteristic bands for:

C-H stretching: From the methyl, methoxy (B1213986), and piperidine ring protons.

C-O stretching: From the methoxy groups on the phenyl ring.

Aromatic C=C stretching: From the trimethoxyphenyl ring.

C-N stretching: From the tertiary amine in the piperidine ring.

Table 2: Expected Vibrational Modes for Key Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O (Aryl Ether) Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-N Stretch | 1250 - 1020 |

(This table represents typical ranges and is not based on experimental data for the target compound.)

Theoretical and Computational Chemistry of 1 Methyl 4 2,4,6 Trimethoxyphenyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine. psgcas.ac.in Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets like 6-311++G(d,p) are commonly used to perform geometry optimization, where the molecule's lowest energy structure is determined. psgcas.ac.inmdpi.com

Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.netdntb.gov.ua The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the piperidine (B6355638) ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic).

Reactivity descriptors, derived from the conceptual DFT framework, provide quantitative predictions of chemical behavior. These descriptors help in understanding the molecule's stability and propensity to engage in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from DFT calculations. Actual values would require specific computation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -1426 a.u. (example value) researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~4.6 Debye (example value) researchgate.net |

| Heat Capacity | The amount of heat required to raise the temperature of the molecule. | ~106 Cal/mol/K (example value) mdpi.com |

| Entropy | A measure of the disorder or randomness of the molecule. | ~197 Cal/mol/K (example value) mdpi.com |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the piperidine ring and the rotation of the single bonds connecting it to the trimethoxyphenyl group mean that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding the molecule's dynamic behavior.

Molecular Dynamics (MD) simulations provide a more detailed view of the molecule's conformational dynamics over time. nih.gov By simulating the motion of atoms at a given temperature, MD can reveal the pathways and energy barriers for transitions between different conformers. These simulations can be performed in a vacuum or with an explicit solvent to better mimic physiological conditions, offering insights into how the environment affects conformational preference. nih.gov

Table 2: Key Conformational Features of this compound This table outlines the primary conformational considerations for this molecule.

| Structural Feature | Possible Conformations | Expected Stability Trend |

|---|---|---|

| Piperidine Ring | Chair, Twist-Boat, Boat | Chair > Twist-Boat > Boat |

| N-Methyl Group Orientation | Axial, Equatorial | Equatorial generally favored |

| Trimethoxyphenyl Substituent | Axial, Equatorial | Equatorial strongly favored due to steric bulk |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govopenaccesspub.org Calculations are often performed on the optimized geometry of the molecule, and the resulting chemical shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). openaccesspub.org The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. nih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. mdpi.com Due to the approximations inherent in the calculations and the neglect of anharmonicity, the calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. psgcas.ac.innih.gov The Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific molecular motions, such as C-H stretches or ring deformations. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table provides an example of what predicted spectroscopic data would look like. Actual values require specific computation.

| Spectroscopy Type | Group | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aromatic Protons (C-H) | δ 6.0-7.0 ppm |

| Methoxy Protons (OCH₃) | δ 3.5-4.0 ppm | |

| N-Methyl Protons (NCH₃) | δ 2.2-2.8 ppm | |

| Piperidine Protons (CH, CH₂) | δ 1.5-3.5 ppm | |

| Vibrational Frequencies (IR) | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |

| Aliphatic C-H Stretch | ~2800-3000 cm⁻¹ |

Molecular Orbital Analysis and Applications of Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The spatial distribution of these orbitals in this compound indicates the most probable regions for interaction. The HOMO is expected to be localized primarily on the electron-rich trimethoxyphenyl ring and the nitrogen atom, while the LUMO may be distributed more across the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical stability and reactivity. psgcas.ac.in A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and more reactive. researchgate.net Analysis of these orbitals provides a quantum mechanical basis for predicting the molecule's behavior in chemical reactions. researchgate.net

Table 4: Frontier Molecular Orbital Properties (Illustrative) This table presents typical data obtained from FMO analysis. Actual values would require specific computation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO). | 5.0 eV |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical and chemical industries are increasingly prioritizing environmentally friendly synthetic methods. For the synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine and its analogs, future efforts will likely focus on the adoption of green chemistry principles. This includes the use of biocatalysis, where enzymes can offer high stereoselectivity in the synthesis of chiral piperidines under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govresearchgate.netucd.ie Chemo-enzymatic strategies, which combine the strengths of both traditional chemistry and biocatalysis, are also emerging as a powerful tool for the asymmetric dearomatization of pyridine (B92270) precursors to afford stereo-defined piperidines. nih.gov

Furthermore, the development of multicomponent reactions (MCRs) in eco-friendly solvents like water presents a promising avenue for the one-pot synthesis of highly substituted piperidines. mdpi.com These MCRs offer high atom economy and reduce the number of synthetic steps and purification procedures, aligning with the goals of sustainable chemistry. The use of recyclable catalysts, such as magnetic nanoparticles, is another area of active research that could significantly reduce the environmental impact of synthesizing these valuable compounds. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. researchgate.netnih.govdntb.gov.ua The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. This transition would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Moreover, flow chemistry can facilitate the use of hazardous reagents and reactions in a safer, more contained manner. nih.gov

The integration of automated synthesis platforms will further accelerate the discovery and optimization of novel derivatives. These systems can perform numerous reactions in parallel, allowing for the rapid generation of compound libraries for biological screening. news-medical.net The ability to quickly synthesize a diverse range of analogs will be crucial for exploring the structure-activity relationships of this scaffold.

Exploration of Novel Derivatization Strategies for Enhanced Complexity

To expand the chemical space and biological activity of this compound, researchers are exploring innovative derivatization strategies. Catalytic C-H functionalization is a powerful tool for the direct modification of the piperidine (B6355638) ring, allowing for the introduction of various functional groups at specific positions. acs.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more direct route to complex analogs.

The synthesis of spirocyclic and fused piperidine structures is another area of growing interest. These three-dimensional scaffolds can provide access to novel biological activities and improved pharmacokinetic properties. whiterose.ac.uk By developing new synthetic methods to construct these intricate architectures, chemists can unlock new possibilities for drug discovery based on the this compound core.

Advanced Applications in Chemical Biology and Supramolecular Chemistry

The unique structural features of this compound make it an attractive scaffold for applications in chemical biology. Its derivatives have the potential to be developed into chemical probes to study biological processes, such as protein-protein interactions or enzyme activity. The trimethoxyphenyl moiety, for instance, is found in compounds that act as tubulin inhibitors, suggesting that derivatives of this compound could be explored as anticancer agents. rsc.orgnih.gov

In the realm of supramolecular chemistry, the piperidine and trimethoxyphenyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. This property can be exploited to design and synthesize self-assembling systems with potential applications in drug delivery, sensing, and materials science. The ability to fine-tune the structure of the molecule allows for precise control over the resulting supramolecular architectures and their functions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidine, and what challenges are encountered during its preparation?

- Methodological Answer : The synthesis often involves nucleophilic substitution or alkylation reactions. For example, intermediates with the 2,4,6-trimethoxyphenyl group may be introduced via carbocation generation in micro-flow reactors (e.g., TfOH-mediated alkylation), but isolation of free-base intermediates can be problematic due to instability . Key challenges include low yields from competing side reactions and purification difficulties. Techniques like flash chromatography or preparative HPLC (as described in pharmacopeial assays ) are critical for isolating high-purity products.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Characterization typically combines NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, analogs with trimethoxyphenyl substituents have been structurally resolved via single-crystal X-ray diffraction to confirm stereochemistry and regioselectivity . NMR chemical shifts for methoxy groups (~3.8–3.9 ppm in CDCl₃) and piperidine protons are diagnostic .

Q. What biological significance does the 2,4,6-trimethoxyphenyl moiety confer to piperidine derivatives?

- Methodological Answer : The trimethoxyphenyl group enhances lipophilicity and π-π stacking interactions, improving binding to hydrophobic enzyme pockets. Studies on similar compounds show that aryl substituents at the 4-position of piperidine correlate with activity in neurotransmitter receptor modulation or kinase inhibition . For example, analogs with this moiety exhibit antiallergic or anticancer properties in vitro .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Optimization involves screening catalysts, solvents, and temperature. Micro-flow reactors (e.g., TfOH-mediated systems) enhance mixing and heat transfer, reducing side reactions like over-alkylation . DOE (Design of Experiments) approaches can identify critical variables, such as stoichiometry of the trimethoxyphenyl precursor or reaction time. Purity can be monitored via in-line HPLC .

Q. How should contradictory biological activity data for structurally similar piperidine derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. Comparative studies using isogenic cell lines or standardized assays (e.g., FRET-based kinase assays) are essential. For example, replacing pyrimidine with pyridine in analogs drastically alters selectivity profiles . Meta-analyses of SAR (Structure-Activity Relationship) databases can highlight critical substituents affecting potency.

Q. What advanced analytical techniques are required to resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns or SFC (Supercritical Fluid Chromatography) can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) combined with DFT calculations . For diastereomers, NOESY NMR can assign spatial proximity of protons .

Q. How do researchers address stability and storage challenges for this compound in long-term studies?

- Methodological Answer : Stability is assessed via forced degradation studies under heat, light, and humidity. Lyophilization or storage in amber vials under inert gas (N₂/Ar) minimizes oxidation. LC-MS monitors degradation products, such as demethylated analogs or piperidine ring-opened species .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or MOE predict logP, solubility, and CYP450 metabolism. Molecular docking (e.g., AutoDock Vina) screens for off-target interactions, while MD (Molecular Dynamics) simulations assess binding stability to targets like serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.